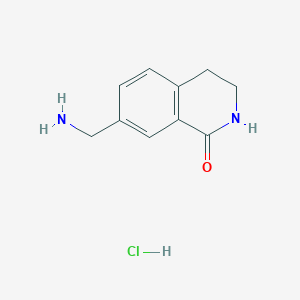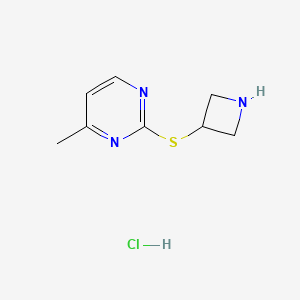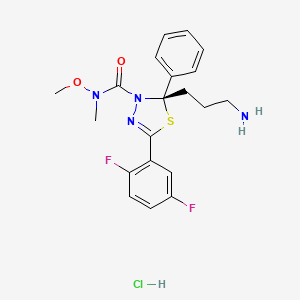
7-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
Overview
Description
7-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the aminomethyl group and the tetrahydroisoquinoline core makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, an amine, and the tetrahydroisoquinoline core react to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydroisoquinolines.
Scientific Research Applications
7-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential drugs for neurological disorders.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, while the tetrahydroisoquinoline core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the aminomethyl group but shares the tetrahydroisoquinoline core.
7-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
7-(Methyl)-1,2,3,4-tetrahydroisoquinolin-1-one: Contains a methyl group instead of an aminomethyl group.
Uniqueness
The presence of the aminomethyl group in 7-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride provides unique reactivity and interaction capabilities compared to its analogs. This makes it a valuable compound for the development of new drugs and materials.
Properties
IUPAC Name |
7-(aminomethyl)-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7;/h1-2,5H,3-4,6,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOLWOCBJDQJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461704-98-2 | |
| Record name | 7-(aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379102.png)

![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1379109.png)
![[2,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1379111.png)
![1-([2,3'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379112.png)
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379113.png)
![1-([2,2'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379115.png)

![2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1379118.png)

methanone hydrobromide](/img/structure/B1379121.png)

![tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1379123.png)
![[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1379124.png)
